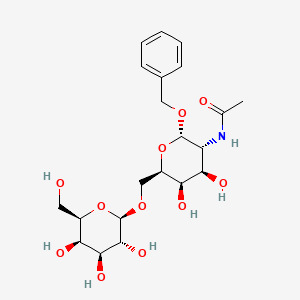

Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

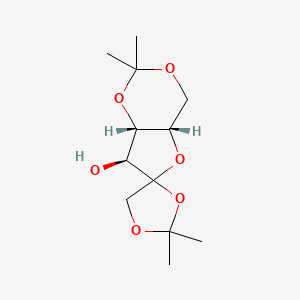

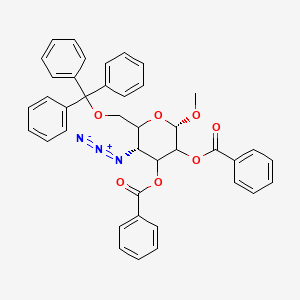

The synthesis of related glycosides often involves multiple steps, including the selective protection and deprotection of hydroxyl groups, glycosylation reactions, and the manipulation of protecting groups. For instance, the synthesis of Benzyl-2,4-Diacetamido-2,4,6-Tri-Deoxy-α(β)-D-Galactopyranoside, a compound with structural similarities, was achieved through a series of steps starting from 1,6-anhydro-2,3-O-(4-methoxybenzylidene)-β-D-mannopyranose. This process included azide introduction, oxidative opening, and acetylation, highlighting the complexity and precision required in synthesizing such molecules (Hermans et al., 1987).

Molecular Structure Analysis

The structural analysis of these compounds often involves spectroscopic techniques such as NMR (nuclear magnetic resonance). For example, the structure confirmation of synthesis intermediates and final glycosides in related studies is typically achieved through 13C NMR spectroscopy, which provides detailed information on the molecular framework and the configuration of glycosidic linkages (Piskorz, Abbas, & Matta, 1984).

Chemical Reactions and Properties

Glycosylation reactions are central to the synthesis of benzyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-galactopyranoside and its derivatives. These reactions often involve the use of catalysts like mercuric cyanide to promote the formation of glycosidic bonds. The choice of protecting groups, solvents, and reaction conditions plays a crucial role in achieving the desired selectivity and yield (Piskorz, Abbas, & Matta, 1984).

Aplicaciones Científicas De Investigación

Synthesis and Structural Elucidation

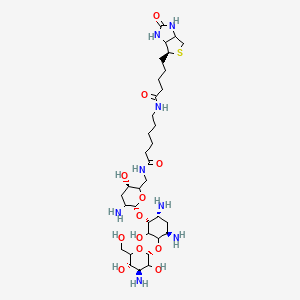

This compound has been a focal point in the synthesis of synthetic mucin fragments, where various methodologies have been developed to construct complex glycosidic linkages. For example, Thomas et al. (1989) detailed the synthesis of mucin fragments, including Benzyl O-β-D-galactopyranosyl-(1→3)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→6)-2-acetamido-2-deoxy-α-D-galactopyranoside, showcasing the intricate steps involved in glycosylation reactions and the removal of protecting groups to achieve the desired oligosaccharide structures Thomas, R. L., Rutan, J. F., Abbas, S., & Matta, K. (1989). These synthetic strategies are instrumental in the creation of carbohydrate molecules that mimic natural structures, aiding in the study of carbohydrate-protein interactions.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(24)22-14-17(27)16(26)13(33-20(14)30-8-11-5-3-2-4-6-11)9-31-21-19(29)18(28)15(25)12(7-23)32-21/h2-6,12-21,23,25-29H,7-9H2,1H3,(H,22,24)/t12-,13-,14-,15+,16+,17-,18+,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWSWORSAKFGER-HKPIRTJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)